N-(4-Amino-2,5-diethoxyphenyl)benzamide
Overview
Description
N-(4-Amino-2,5-diethoxyphenyl)benzamide is an organic compound with the molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol . It is also known by other names such as 4′-Amino-2′,5′-diethoxybenzanilide and Fast Blue BB . This compound is primarily used as a dye and has applications in various fields including diagnostic assays, manufacturing, hematology, and histology .
Mechanism of Action
Target of Action
N-(4-Amino-2,5-diethoxyphenyl)benzamide, also known as Fast Blue BB Base, is a small molecule that primarily targets enzymes such as polymerase chain reaction (PCR), DNA topoisomerase I, and DNA gyrase . These enzymes play crucial roles in DNA replication and cell division, making them important targets for this compound.
Mode of Action
Fast Blue BB Base interacts with its targets by inhibiting their enzymatic activity This inhibition disrupts the normal function of these enzymes, leading to changes in the cell’s ability to replicate its DNA and divide
Biochemical Pathways
The inhibition of PCR, DNA topoisomerase I, and DNA gyrase by Fast Blue BB Base affects the biochemical pathways involved in DNA replication and cell division . By disrupting these pathways, the compound can interfere with the growth and proliferation of cells. The downstream effects of this disruption can vary depending on the type of cell and the specific context within the organism.
Pharmacokinetics
The compound’s solubility in dmf:h2o (9:1) at 10 mg/ml suggests that it may have good bioavailability
Result of Action
The inhibition of key enzymes by Fast Blue BB Base can lead to the suppression of cell growth and division . For example, it has been shown to inhibit the growth of human leukemia cells in culture . The molecular and cellular effects of Fast Blue BB Base’s action are likely to be diverse and context-dependent, reflecting the wide range of processes that depend on the targeted enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2,5-diethoxyphenyl)benzamide typically involves the acylation of 4-amino-2,5-diethoxyaniline with benzoyl chloride . The reaction is carried out in the presence of a base such as potassium carbonate in a solvent mixture of water and methanol at a temperature of 0°C for one hour . The yield of the product is approximately 90.95% with a purity of 98.35% as determined by high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2,5-diethoxyphenyl)benzamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder in the presence of ethanol and water at 80°C under hydrogen pressure of 1.5 MPa for five hours.
Substitution: Reagents such as benzoyl chloride and bases like potassium carbonate are used.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(4-Amino-2,5-diethoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in diagnostic assays to detect specific biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Comparison with Similar Compounds
N-(4-Amino-2,5-diethoxyphenyl)benzamide is unique due to its specific structure and functional groups. Similar compounds include:
- N-(4-Amino-2,5-dimethoxyphenyl)benzamide
- N-(4-Amino-2-methoxyphenyl)benzamide
- N-(4-Amino-2-methoxyphenyl)-4-methoxybenzamide
These compounds share similar structural features but differ in the substitution pattern on the benzene ring, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-(4-amino-2,5-diethoxyphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-15-11-14(16(22-4-2)10-13(15)18)19-17(20)12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXZLZNEIYFZGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059504 | |
Record name | Benzamide, N-(4-amino-2,5-diethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-00-3 | |
Record name | Fast Blue BB | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 37175 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fast Blue BB Base | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-(4-amino-2,5-diethoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, N-(4-amino-2,5-diethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-amino-2',5'-diethoxybenzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-AMINO-2,5-DIETHOXYPHENYL)BENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FB70C7GDI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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